

A Technical Guide to Preliminary Studies on Transportan Applications

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Compound of Interest

Compound Name: *Transportan*

Cat. No.: *B13913244*

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Introduction

Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a diverse array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] Comprising the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, **Transportan** has emerged as a promising vector for the intracellular delivery of therapeutic agents, including peptides, proteins, nucleic acids, and nanoparticles.[3] This technical guide provides an in-depth overview of preliminary studies on **Transportan** applications, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Data Presentation

Table 1: Cellular Uptake Efficiency of Fluorescently Labeled Peptides

The following table summarizes the quantitative cellular uptake of fluorescently labeled **Transportan** 10 (TP10) in comparison to other well-known CPPs, Penetratin and Tat, in HeLa and Chinese Hamster Ovary (CHO) cell lines. Uptake is presented as the amount of internalized peptide in picomoles per milligram of total cellular protein.

Peptide	Concentration (μM)	HeLa Cells (pmol/mg protein)	CHO Cells (pmol/mg protein)
Transportan 10 (TP10)	1	~1.5	~2.0
5	~7.0	~8.0	
Penetratin	1	~1.0	~1.5
5	~5.0	~6.0	
Tat	1	Negligible	Negligible
5	Negligible	Negligible	

Data adapted from a
comparative study on
CPP efficiency.[\[4\]](#)

Table 2: Protein Delivery Efficiency of Transportan 10

This table illustrates the efficiency of TP10 in delivering streptavidin (a 60 kDa protein) into HeLa cells through non-covalent co-incubation. The data is presented as the amount of internalized protein in picomoles per milligram of total cellular protein.

CPP (Concentration)	Cargo (0.2 μ M FITC-Streptavidin)	Uptake (pmol/mg protein)
Control (Streptavidin alone)	FITC-Streptavidin	~0.1
Transportan 10 (5 μ M)	FITC-Streptavidin	~0.8
Transportan 10 (10 μ M)	FITC-Streptavidin	~1.2
Penetratin (5 μ M)	FITC-Streptavidin	~0.9
Penetratin (10 μ M)	FITC-Streptavidin	~1.3
Tat (5 μ M)	FITC-Streptavidin	~0.1
Tat (10 μ M)	FITC-Streptavidin	~0.1
Data derived from a study on cargo-dependent delivery efficacy of CPPs. [4]		

Table 3: Cytotoxicity of Transportan and Other CPPs

The following table presents the half-maximal effective concentration (EC50) values, a measure of cytotoxicity, for rhodamine-labeled CPPs in various cell lines. A lower EC50 value indicates higher toxicity.

Cell-Penetrating Peptide	HeLa Cells (EC50, μM)	A549 Cells (EC50, μM)	CHO Cells (EC50, μM)	Mean EC50 (μM)
Transportan	~5	~7	~6	6
Polyarginine	~8	~12	~10	10
Antennapedia	~20	~15	~16	17
TAT	>100	>100	>100	>100

Data from a comparative analysis of CPP toxicity.[\[1\]](#)

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify **Transportan** peptide for use in delivery studies.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Trifluoroacetic acid (TFA)
- Dipeptidyl-peptidase I (DPP-I)
- HOBt (1-hydroxybenzotriazole)

- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer

Protocol:

- Solid-Phase Peptide Synthesis: The **Transportan** peptide is synthesized on a Rink Amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:
 - Fmoc deprotection with 20% piperidine in DMF.
 - Washing with DMF.
 - Coupling of the next Fmoc-amino acid activated with HBTU/HOBt in the presence of DIPEA in DMF.
 - Washing with DMF.
- Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail of TFA, water, and triisopropylsilane (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
- Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The peptide is then dissolved in water/acetonitrile and purified by reverse-phase HPLC on a C18 column.
- Characterization: The purity and identity of the synthesized **Transportan** peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Cellular Uptake Assay

Objective: To quantify the intracellular delivery of fluorescently labeled **Transportan**.

Materials:

- HeLa or CHO cells
- 12-well plates
- Serum-free cell culture medium
- Fluorescein-labeled **Transportan** (**Transportan-FITC**)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- BCA Protein Assay Kit
- Fluorometer

Protocol:

- Cell Seeding: Seed 2×10^5 HeLa or CHO cells per well in 12-well plates and culture for 24 hours to reach approximately 70% confluency.[\[4\]](#)
- Peptide Treatment: Wash the cells with PBS and incubate with 1 μ M or 5 μ M of **Transportan-FITC** in 500 μ L of serum-free medium for 1 hour at 37°C.[\[4\]](#)
- Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove extracellularly bound peptide.
- Cell Lysis: Detach the cells using trypsin-EDTA, centrifuge, and lyse the cell pellet in a suitable lysis buffer.
- Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer with excitation and emission wavelengths appropriate for FITC.
- Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA Protein Assay Kit.

- Data Analysis: Calculate the amount of internalized peptide (in pmol) based on a standard curve of **Transportan**-FITC and normalize it to the total protein content (in mg).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of **Transportan** on cultured cells.

Materials:

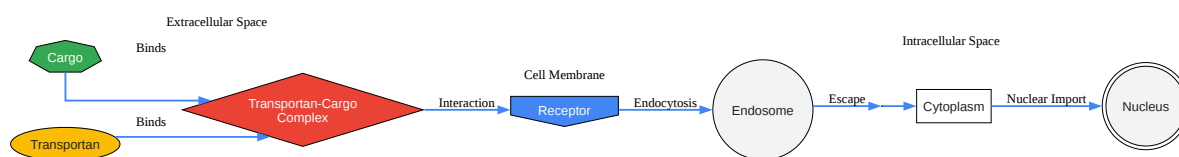
- HeLa or CHO cells
- 96-well plates
- Serum-free cell culture medium
- **Transportan** peptide at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- Cell Seeding: Seed 1×10^4 cells per well in a 96-well plate and culture for 48 hours.[\[4\]](#)
- Peptide Treatment: Replace the medium with serum-free medium containing various concentrations of **Transportan** peptide (e.g., 0-100 μ M) and incubate for 24 hours.[\[4\]](#)
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

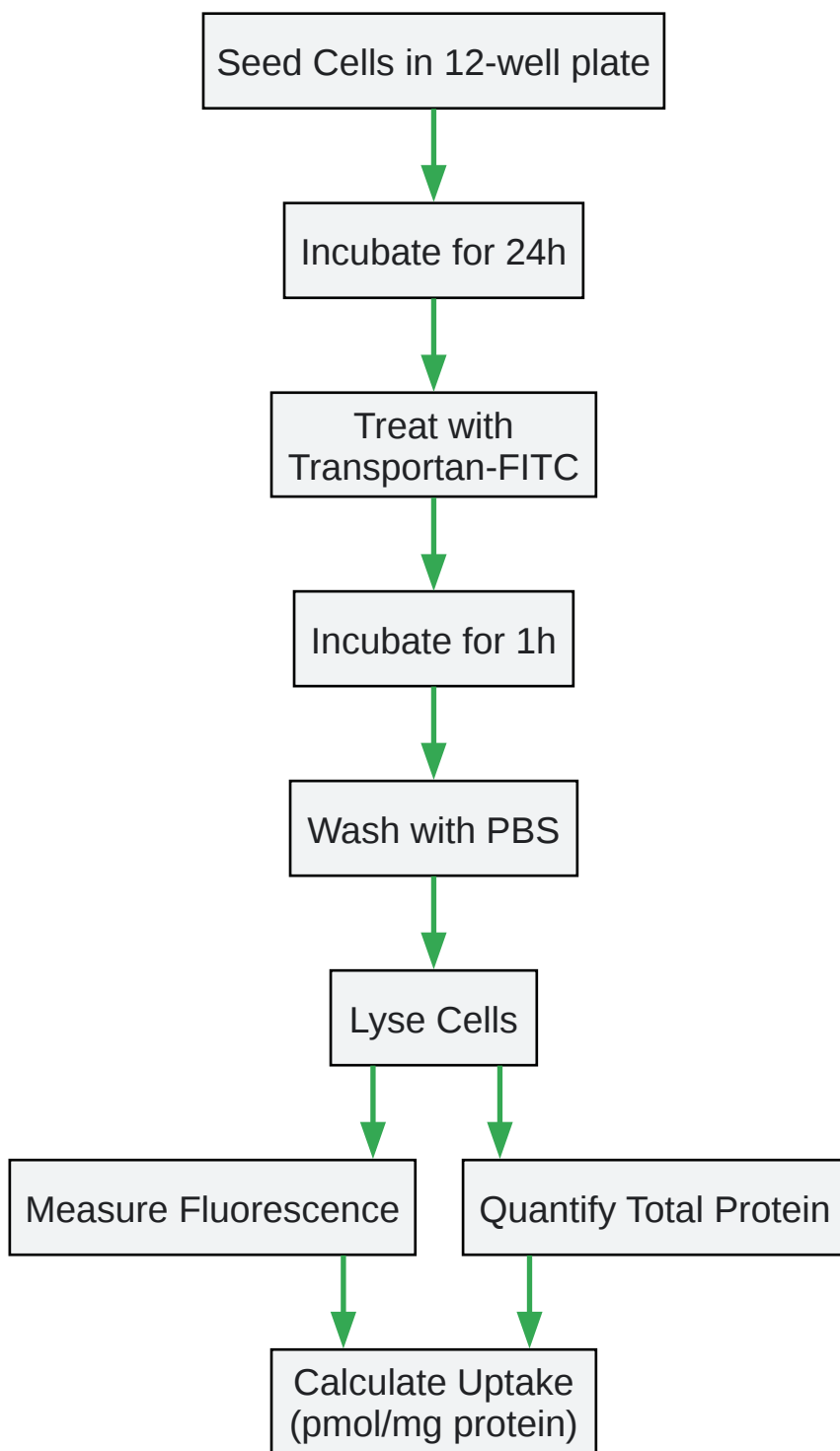
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization



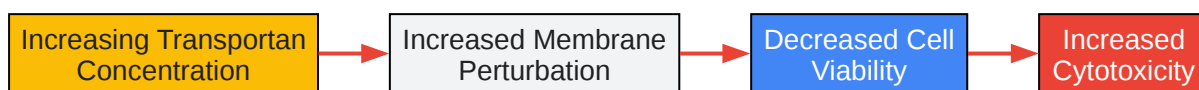
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Caption: Proposed cellular uptake mechanism of **Transportan**-cargo complexes.



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Caption: Workflow for quantitative cellular uptake assay of **Transportan**.



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Caption: Relationship between **Transportan** concentration and cytotoxicity.

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